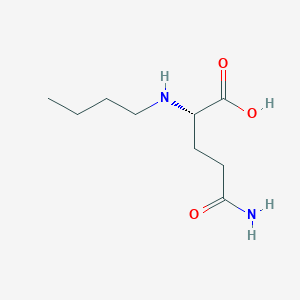

n-Butylglutamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-5-amino-2-(butylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H18N2O3/c1-2-3-6-11-7(9(13)14)4-5-8(10)12/h7,11H,2-6H2,1H3,(H2,10,12)(H,13,14)/t7-/m0/s1 |

InChI Key |

OZPYLDGPUIAEQJ-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCN[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CCCCNC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Butylglutamine

Established Synthetic Pathways for n-Butylglutamine Analogues

The synthesis of this compound derivatives typically involves established organic chemistry transformations, aiming for regioselectivity and high yields.

Reductive N-Alkylation of Glutamic Acid Precursors

Reductive N-alkylation is a versatile method for introducing alkyl groups onto amine functionalities. This approach can be applied to glutamic acid or glutamine precursors to synthesize this compound analogues. The process generally involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent, forming an imine intermediate that is subsequently reduced to the amine. For this compound, this would involve a butyl-containing aldehyde or ketone reacting with the amino group of a glutamic acid or glutamine derivative.

A common method for reductive amination utilizes catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere rsc.orgwikipedia.orgd-nb.infouni-bayreuth.demasterorganicchemistry.comchimia.ch. For instance, glutamic acid, monosodium glutamate (B1630785), or glutamine can be reacted with an aldehyde or ketone in water with Pd/C catalyst under hydrogen pressure rsc.org. Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently employed reducing agents for reductive amination reactions masterorganicchemistry.comchimia.ch. These methods allow for the direct introduction of alkyl chains onto the nitrogen atom of the amino acid backbone or side chain.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in forming amide bonds, which are central to the structure of glutamine and its derivatives. These reactions typically involve the coupling of a carboxylic acid derivative with an amine, with the elimination of a small molecule, often water monash.edulibretexts.orglibretexts.org.

In the context of this compound synthesis, condensation reactions can be utilized to form the amide linkage of the glutamine side chain or to link a butyl-containing moiety to the glutamine structure. For example, peptide synthesis methodologies, which rely heavily on amide bond formation, can be adapted. Coupling reagents such as carbodiimides (e.g., EDC, DCC) in combination with additives like HOBt or DMAP are commonly used to activate carboxylic acids for reaction with amines, facilitating amide bond formation rsc.orgnih.gov.

A general method for synthesizing Nγ-alkyl derivatives of L-glutamine involves the aminolysis of protected L-glutamic acid derivatives or glutamic acid γ-esters with suitable amines researchgate.net. For instance, N-carbobenzyloxy-L-glutamic acid can undergo aminolysis with ethylamine (B1201723) to produce Nγ-ethyl-L-glutamine (theanine) researchgate.net. This illustrates how condensation-type reactions, specifically aminolysis, can be employed to introduce alkyl groups onto the γ-amino group of glutamine.

Derivatization Strategies for Enhanced Biochemical Stability

Modifying glutamine derivatives can improve their biochemical stability, making them more suitable for various applications, particularly in biological systems where native glutamine can be unstable.

Esterification and Peptide Conjugation Methodologies

Esterification of the carboxyl group, particularly the γ-carboxyl group of glutamine, can enhance stability and alter solubility. Glutamine ethyl ester, for example, is more stable than glutamine itself and can serve as a metabolically stable glutamine source in cell culture media ontosight.ai. Esterification of the carboxyl group with alcohols, often catalyzed by acids, is a standard method benchchem.com. For example, Boc-L-glutamine can be esterified with methanol (B129727) to form Boc-L-glutamine methyl ester benchchem.com.

Peptide conjugation involves linking the glutamine derivative to a peptide sequence. This can be achieved through standard peptide coupling reactions, forming amide bonds between the carboxyl group of the glutamine derivative and the amino group of a peptide, or vice versa monash.eduontosight.aigoogle.com. Such conjugations can be used to create peptide-mimetic polymers or to modify the properties of peptides, potentially enhancing their stability or targeting capabilities mdpi.com. For example, glutamine can be conjugated to poly(lactic-co-glycolic acid) (PLGA) using EDC coupling reactions, resulting in PLGA-L-glutamine derivatives with altered thermal and hydrophilic properties mdpi.com.

Advanced Synthetic Characterization Techniques

Confirming the successful synthesis and purity of this compound derivatives requires a suite of advanced analytical techniques.

Enzymatic Interactions and Catalytic Specificity of N Butylglutamine

Substrate Recognition and Hydrolysis by Specific Enzymes

Interaction with L-Asparaginase and Analogous Amidohydrolases

No data is available on the interaction between n-Butylglutamine and L-Asparaginase or other amidohydrolases.

Kinetic and Mechanistic Parameters of Enzyme-n-Butylglutamine Interactions

No kinetic or mechanistic data for the enzymatic hydrolysis of this compound has been reported.

Role in Enzyme-Substrate Conformational Dynamics

There is no information on any conformational changes induced in enzymes by the binding of this compound.

Inhibitory and Modulatory Effects on Enzyme Activity

No studies have been found that investigate the inhibitory or modulatory effects of this compound on any enzyme.

Metabolic Pathway Interrogations Involving N Butylglutamine

Integration into Glutamine Metabolism Networks (Conceptual and Theoretical)

The integration of any molecule into a metabolic pathway is contingent on its recognition and processing by cellular machinery, including transporters and enzymes. For n-Butylglutamine, its journey would theoretically commence with its transport into the cell. Glutamine is primarily transported into cells by solute carrier (SLC) type transporters, such as ASCT2 (SLC1A5). nih.gov The structural similarity of this compound to glutamine suggests it could be a substrate for these transporters, although the bulky n-butyl group might alter the binding affinity and transport efficiency.

Once inside the cell, glutamine is a central node in metabolism, participating in a multitude of biochemical reactions. A key initial step in glutamine catabolism is its conversion to glutamate (B1630785). nih.gov This reaction is primarily catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.govnih.gov Conceptually, this compound could also be a substrate for GLS. However, the presence of the n-butyl group on the amide nitrogen could sterically hinder the enzyme's active site, potentially reducing the rate of hydrolysis compared to glutamine.

The theoretical integration of this compound into the glutamine metabolic network can be visualized as a parallel, albeit likely less efficient, pathway. The key points of potential integration are:

Cellular Uptake: Potential, but likely altered, transport via glutamine transporters.

Enzymatic Conversion: Possible, but likely modified, interaction with key enzymes of glutamine metabolism like glutaminase.

The following table outlines the conceptual points of integration and the potential impact of the n-butyl group:

| Metabolic Step | Native Substrate | Potential Analogue Substrate | Key Enzyme/Transporter | Theoretical Impact of n-Butyl Group |

| Cellular Uptake | L-Glutamine | This compound | ASCT2 (SLC1A5) | Reduced transport efficiency due to steric hindrance. |

| Hydrolysis | L-Glutamine | This compound | Glutaminase (GLS) | Decreased catalytic rate due to altered substrate binding. |

| Transamination | Glutamate | n-Butylglutamate | Transaminases | Potential for altered product formation. |

Exploration of Potential Anabolic and Catabolic Fates

Assuming this compound can be metabolized, its anabolic and catabolic fates would be of significant interest. Glutamine serves as a crucial donor of both carbon and nitrogen for a variety of biosynthetic pathways. embopress.org

Potential Catabolic Fates:

If this compound is hydrolyzed by a glutaminase-like enzyme, the products would theoretically be n-butylglutamate and ammonia. N-butylglutamate could then potentially enter the tricarboxylic acid (TCA) cycle after conversion to its corresponding alpha-keto acid, alpha-keto-n-butylglutarate, via a transaminase or dehydrogenase. This would mirror the conversion of glutamate to alpha-ketoglutarate. nih.gov However, the n-butyl group would likely alter the subsequent reactions within the TCA cycle, or the molecule could be diverted to other pathways.

Potential Anabolic Fates:

Glutamine is a primary nitrogen donor for the synthesis of nucleotides and other non-essential amino acids. embopress.org It is conceivable that this compound could also serve as a nitrogen donor. For instance, the nitrogen from the amide group could potentially be transferred in biosynthetic reactions.

A significant role of glutamine metabolism is in redox control through the synthesis of glutathione (B108866), a tripeptide of glutamate, cysteine, and glycine. embopress.org If n-butylglutamate can be generated from this compound, it might be a substrate for glutamate-cysteine ligase, the first enzyme in glutathione synthesis. This would lead to the formation of an n-butylated form of glutathione, which would have novel antioxidant properties.

The potential metabolic products derived from this compound are summarized in the table below:

| Metabolic Process | Potential this compound-Derived Product | Corresponding Native Glutamine-Derived Product | Potential Function/Fate |

| Hydrolysis | n-Butylglutamate | Glutamate | Precursor for further metabolism |

| Deamination/Transamination | alpha-keto-n-butylglutarate | alpha-ketoglutarate | Entry into a modified TCA cycle |

| Redox Homeostasis | n-butyl-gamma-glutamylcysteine | gamma-glutamylcysteine | Intermediate in the synthesis of a novel glutathione analogue |

Comparative Analysis with Native Glutamine Metabolites

A comparative analysis of this compound with native glutamine metabolites reveals key differences that would likely govern its metabolic behavior. The primary distinction is the presence of the hydrophobic n-butyl group in place of a hydrogen atom on the amide nitrogen of glutamine.

Structural and Physicochemical Differences:

| Feature | L-Glutamine | This compound |

| Molecular Formula | C5H10N2O3 | C9H18N2O3 |

| Molar Mass | 146.14 g/mol | 202.25 g/mol |

| Key Functional Group | Primary Amide | Secondary Amide (n-butyl substituted) |

| Polarity | Polar | Less Polar |

These structural changes would have profound implications for the molecule's interaction with biological systems:

Enzyme Specificity: Metabolic enzymes are highly specific. The bulky and hydrophobic n-butyl group would likely reduce the binding affinity of this compound to enzymes that typically process glutamine, such as glutaminase and glutamine synthetase. This could result in this compound being a poor substrate or even an inhibitor of these enzymes.

Membrane Permeability: The increased hydrophobicity of this compound might allow for greater passive diffusion across cell membranes compared to glutamine, which relies more heavily on specific transporters.

Metabolic Products: The metabolic products of this compound, such as n-butylglutamate, would carry the n-butyl moiety. These modified products would likely have different downstream effects and may not be readily incorporated into subsequent metabolic pathways that are tailored for the native structures. For example, the incorporation of n-butylglutamate into peptides would alter their structure and function.

In essence, while this compound is an analogue of glutamine, its metabolic fate is predicted to be significantly different. The introduction of the n-butyl group transforms it into a novel chemical entity that the cell's metabolic machinery may not be equipped to handle efficiently. The study of such analogues is invaluable for probing the limits of enzyme specificity and for the conceptual design of molecules that could modulate metabolic pathways.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Structural Determinants for Biochemical Activity

Identifying the specific structural elements responsible for a compound's biological effect is paramount. For n-Butylglutamine, this involves examining how the presence and characteristics of the n-butyl group, in conjunction with the glutamine moiety, dictate its interaction with biological targets.

Impact of N-Alkyl Chain Length on Biological Modulation

Table 1: Illustrative Impact of N-Alkyl Chain Length on Biological Activity (Hypothetical Data)

| N-Alkyl Chain | Hypothetical IC50 (µM) | General Trend in SAR Studies |

| Methyl | 50.0 | Lower lipophilicity, potentially weaker binding |

| Ethyl | 25.0 | Increased lipophilicity and binding |

| Propyl | 10.0 | Further increase in lipophilicity |

| n-Butyl | 5.0 | Optimal balance of lipophilicity and steric fit observed in many series |

| n-Hexyl | 7.5 | May exceed optimal lipophilicity or steric fit |

| Iso-butyl | 15.0 | Branched chains often less potent than linear |

Note: The data in this table are illustrative and based on general trends observed in SAR studies of N-alkylated compounds. Specific values for this compound would require experimental determination.

Conformational Analysis and its Relation to Molecular Interactions

The three-dimensional (3D) conformation a molecule adopts is a critical determinant of its biological activity ijpsr.commdpi.com. Molecules can exist in multiple spatial arrangements (conformations) due to rotation around single bonds. The specific conformation that best fits the binding site of a target biomolecule (e.g., an enzyme or receptor) is often referred to as the biologically active conformation acs.orgrsc.org. Conformational analysis, employing both experimental techniques (like NMR) and computational methods, helps identify these low-energy conformations and understand how flexibility or rigidity influences target binding ijpsr.comacs.orgrsc.orgleidenuniv.nlunifi.it. For this compound, the flexibility of the glutamine backbone, coupled with the orientation of the n-butyl chain, will dictate its ability to engage in favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) within a binding pocket. Understanding these conformational preferences is key to predicting binding modes and designing analogues that lock the molecule into its most active form.

Computational Modeling and Quantum Mechanical Studies in SAR

Advanced computational techniques provide powerful tools for dissecting SAR and guiding molecular design, offering insights at the atomic and electronic levels.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand molecule to a protein target rasayanjournal.co.inijpras.comsamipubco.com. By simulating the interaction between this compound (or its derivatives) and a target protein's active site, docking algorithms can estimate binding energies and identify key amino acid residues involved in the interaction rasayanjournal.co.insamipubco.comnih.gov. These calculations help in understanding how the n-butyl group and the glutamine moiety contribute to binding affinity and specificity. For example, docking studies can reveal whether the n-butyl chain fits into a hydrophobic pocket or if specific hydrogen bonds are formed by the glutamine side chain. Binding energy calculations, often refined by methods like MM/GBSA (Molecular Mechanics with Generalized Born and Surface Area), provide quantitative measures of binding strength, which are crucial for SAR assessment samipubco.comnih.gov.

Table 2: Key Computational Descriptors in SAR Studies

| Descriptor/Metric | Relevance to SAR | Typical Computational Method(s) | Example Application in SAR |

| Binding Affinity/Score | Predicts the strength of interaction between the molecule and its target; higher affinity generally correlates with greater biological activity. | Molecular Docking, MM/GBSA | Ranking potential drug candidates rasayanjournal.co.insamipubco.comnih.gov |

| LogP (Lipophilicity) | Influences membrane permeability, solubility, and interactions with hydrophobic binding sites. | QSAR descriptors, Cheminformatics | Optimizing absorption and distribution researchgate.net |

| HOMO/LUMO Energies | Indicate electron donating/accepting capabilities, important for understanding reactivity and charge transfer in interactions. | Quantum Mechanics (QM) | Predicting reactivity and electronic interactions researchgate.netresearchgate.net |

| Molecular Surface Area | Relates to the molecule's size and shape, influencing steric fit and van der Waals interactions within a binding pocket. | QM, Molecular Modeling | Quantifying steric effects researchgate.net |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with amino acid residues in a target protein's active site. | Molecular Structure Analysis | Designing specific binding interactions rasayanjournal.co.in |

Electronic Property Analysis of this compound Derivatives

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure of molecules arxiv.orgresearchgate.netmdpi.com. These methods can compute parameters like atomic charges, molecular orbital energies (HOMO and LUMO), dipole moments, and electrostatic potentials. For this compound derivatives, QM studies can elucidate how electronic distribution within the molecule influences its reactivity and its ability to form specific interactions with a biological target. For example, analysis of electron density and frontier molecular orbitals can reveal regions of high electron density or polarity that might be involved in electrostatic interactions or charge-transfer processes at the binding site researchgate.netaps.org. Such electronic properties are often key descriptors in Quantitative Structure-Activity Relationship (QSAR) models, helping to correlate molecular electronic features with observed biological activity researchgate.net.

Design Principles for Novel this compound Analogues

The principles derived from SAR studies, conformational analysis, and computational modeling provide a roadmap for designing novel this compound analogues with tailored properties.

Systematic Modification of the N-Alkyl Chain : Based on observed trends for other N-alkylated compounds, modifications to the n-butyl chain can be explored. This includes varying its length (e.g., n-propyl, n-pentyl, n-hexyl) to fine-tune lipophilicity and steric fit, or introducing branching or unsaturation to probe specific binding pocket requirements asm.orgacs.org.

Exploiting Conformational Flexibility : Computational methods can identify preferred or induced conformations. Designing analogues that stabilize the biologically active conformation, perhaps through cyclization or the introduction of rigidifying elements, can enhance potency and selectivity acs.orgrsc.orgunifi.itnih.govnih.gov.

Targeted Electronic Property Tuning : QM calculations can guide modifications to alter the electronic character of this compound. For instance, introducing electron-donating or withdrawing groups on the n-butyl chain or the glutamine backbone could modulate electrostatic interactions or reactivity at the target site researchgate.netresearchgate.net.

Leveraging Computational Docking : Docking simulations can predict how structural modifications affect binding to a specific target. Analogues can be designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues identified in docking poses, thereby improving binding affinity and efficacy rasayanjournal.co.inijpras.comsamipubco.compnas.org.

Integration of QSAR Models : QSAR studies, which mathematically correlate structural and electronic properties with biological activity, can be developed for this compound derivatives. These models can then be used to predict the activity of newly designed compounds before synthesis, accelerating the discovery process researchgate.netresearchgate.netmonash.eduresearchgate.net.

By systematically applying these principles, researchers can rationally design and synthesize new this compound analogues with optimized properties for specific biological applications.

Compound List:

this compound

Cellular and Molecular Mechanisms of N Butylglutamine Action in Vitro Studies

Role in Regulating Specific Cellular Processes

Similarly, the role of n-Butylglutamine in the regulation of specific cellular processes remains undefined. Scientific literature lacks reports on how this compound might influence key cellular activities such as:

Cell Cycle Progression: It is unknown if this compound affects the progression of cells through the G1, S, G2, and M phases of the cell cycle.

Apoptosis: There is no available data to suggest whether this compound can induce or inhibit programmed cell death.

Autophagy: The potential role of this compound in modulating the cellular recycling process of autophagy has not been explored.

Differentiation: The influence of this compound on the process of cellular differentiation in various cell lineages is not documented.

Mechanistic Insights from In Vitro Systems

Deriving mechanistic insights from in vitro systems is contingent on the availability of experimental data. As no specific in vitro studies on this compound have been identified, it is not possible to provide any mechanistic details of its action. The exploration of its potential interactions with cellular targets, its metabolic fate within the cell, and its impact on signaling pathways are all areas that await investigation.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the connectivity and chemical environment of atoms within a molecule. For n-Butylglutamine, NMR would be instrumental in confirming the presence and position of the butyl group, the glutamine backbone, and the amide linkage.

Expected NMR Data:

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in this compound. This includes the carbons of the butyl chain, the α-carbon, the carbonyl carbon of the amide and carboxylic acid groups, and the carbons of the glutamine side chain. The chemical shifts of these carbons would further corroborate the proposed structure, with carbonyl carbons typically appearing in the δ 160-180 ppm range, and aliphatic carbons appearing at lower field strengths.

Illustrative Data Table (Hypothetical for this compound):

| Proton/Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) | Assignment |

| CH₃ (butyl) | ~0.9 | Triplet | Terminal methyl of the n-butyl group |

| CH₂ (butyl) | ~1.3-1.7 | Sextet/Multiplet | Methylene groups of the n-butyl chain |

| CH₂ (butyl) | ~2.5-3.0 | Triplet/Quartet | Methylene adjacent to N or carbonyl |

| CH (α-carbon) | ~3.5-4.5 | Multiplet | α-carbon proton of glutamine |

| CH₂ (side chain) | ~1.8-2.4 | Multiplet | Methylene groups of the glutamine side chain |

| NH₂ (amide) | Broad, variable | Singlet/Broad | Amide protons |

| COOH | Variable | Singlet | Carboxylic acid proton |

| C=O (amide) | ~170-175 | N/A | Carbonyl carbon of the amide |

| C=O (acid) | ~175-180 | N/A | Carbonyl carbon of the carboxylic acid |

| CH₃ (butyl) | ~10-15 | N/A | Terminal methyl carbon of the n-butyl group |

| CH₂ (butyl) | ~20-30 | N/A | Methylene carbons of the n-butyl chain |

| CH (α-carbon) | ~50-60 | N/A | α-carbon |

Note: These values are illustrative and based on typical shifts for similar functional groups in amino acid derivatives and alkylated compounds. Actual values would be determined experimentally.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing information about its fragmentation patterns, which can further confirm its structure. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for polar and relatively non-volatile molecules like amino acid derivatives.

Expected MS Data:

Molecular Ion Peak: MS would detect a molecular ion peak corresponding to the protonated or deprotonated molecule of this compound ([M+H]⁺ or [M-H]⁻), allowing for precise molecular weight determination. For this compound (C₁₀H₂₀N₂O₃), the monoisotopic mass is approximately 216.1474 Da.

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting fragment ions. For this compound, characteristic fragmentation pathways might involve:

Cleavage of the amide bond, yielding fragments related to the butylamine (B146782) moiety and the glutamic acid part.

Loss of water or ammonia.

Fragmentation of the butyl chain.

Cleavage within the glutamine side chain.

The presence of a butyl group might lead to characteristic fragment ions related to its structure, such as [C₄H₉]⁺ (m/z 57).

Illustrative Fragmentation Pathways (Conceptual):

[M+H]⁺ → [M+H - H₂O]⁺ (Loss of water)

[M+H]⁺ → [M+H - NH₃]⁺ (Loss of ammonia)

[M+H]⁺ → [Butylamine fragment]⁺ + [Glutamic acid fragment] (Amide bond cleavage)

[M+H]⁺ → [Glutamic acid fragment]⁺ + [Butyl fragment]

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure and conformation by analyzing the inelastic scattering of light. It is particularly sensitive to changes in molecular symmetry, bond vibrations, and intermolecular interactions, such as hydrogen bonding.

Expected Raman Data:

Raman spectroscopy would identify characteristic vibrational modes associated with the functional groups present in this compound. Key bands expected include:

Amide Bands: Amide I (C=O stretch, ~1600-1680 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1500-1550 cm⁻¹) bands are indicative of the peptide backbone and amide linkages. Changes in these bands can reflect conformational states and hydrogen bonding.

C-H Stretching and Bending: The butyl chain would contribute to C-H stretching vibrations (typically in the 2800-3000 cm⁻¹ region) and various bending modes.

Carboxylic Acid Group: Vibrations associated with the -COOH group, such as C=O stretching and O-H bending, would also be observable.

Amino Group: N-H stretching and bending modes would be present.

Studies on secondary amides and amino acid derivatives have shown that Raman spectra can be sensitive to the solid-state structure and intermolecular interactions hmdb.cawalshmedicalmedia.comajol.info. For this compound, Raman spectroscopy could potentially reveal information about the conformation of the butyl chain and the hydrogen bonding network involving the amide and carboxylic acid groups.

Illustrative Peak Assignments (Conceptual):

| Raman Shift (cm⁻¹) | Expected Assignment |

| 2850-2970 | C-H stretching (butyl chain, glutamine backbone) |

| ~1650 | Amide I band (C=O stretch) |

| ~1550 | Amide II band (N-H bend, C-N stretch) |

| ~1400-1450 | C-H bending (butyl chain, glutamine side chain) |

| ~1300-1350 | Amide III band (C-N stretch, N-H bend) |

| ~1000-1100 | C-C stretching (butyl chain, glutamine backbone) |

| ~3300-3400 | N-H stretching (amide, amino group) |

| ~2500-3000 | O-H stretching (carboxylic acid, hydrogen-bonded) |

X-ray Crystallography of this compound-Associated Complexes

Application to this compound:

While specific crystal structures of this compound itself or its complexes might not be widely reported, X-ray crystallography would be employed to:

Determine the solid-state structure: Confirm the precise arrangement of atoms, including the conformation of the n-butyl chain and the glutamine moiety.

Elucidate intermolecular interactions: Identify hydrogen bonding networks, van der Waals forces, and other interactions that dictate the crystal packing and influence the compound's physical properties.

Characterize complexes: If this compound forms crystalline complexes with other molecules (e.g., co-crystals, metal complexes), X-ray crystallography would reveal the stoichiometry, binding modes, and structural features of these associations. For instance, studies on amino acid derivatives have shown various crystal packing arrangements and hydrogen bonding patterns nist.govnih.gov.

The process would involve growing suitable single crystals of this compound or its complexes, exposing them to an X-ray beam, collecting the diffraction data, and then using crystallographic software to solve and refine the structure. The resulting atomic coordinates would provide an unambiguous representation of the molecule in the solid state.

The provided outline for the article focuses solely on "Future Perspectives and Emerging Research Avenues" for the chemical compound this compound. However, extensive searches for scientific literature and research findings related to this compound within the specific contexts of:

Future Perspectives and Emerging Research Avenues

Bioengineering and Synthetic Biology Implications

have yielded no relevant results. The searches did not uncover any studies, findings, or discussions that directly link n-Butylglutamine to these advanced research areas.

While this compound has been mentioned in patents related to cosmetic hair growth promotion nih.govnih.gov, and related compounds like n-butylglutamic acid have been studied nih.govgoogle.com, there is no publicly available scientific information that supports its potential application or research in the areas specified for Section 8.

Therefore, it is not possible to generate the requested content, including data tables and detailed research findings, for the provided section of the outline due to the lack of supporting scientific literature.

Compound Names Mentioned:

this compound

n-butylglutamic acid

n-Butylamine

this compound-co-S-methythio-L-cysteine

Q & A

Q. What spectroscopic techniques differentiate this compound from isomeric or degradation products?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies characteristic amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹). For isomer discrimination, use chiral chromatography (e.g., CHIRALPAK IG-3 column) with MS detection. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.